(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

DPP-IV inhibitor synthesis stereochemistry-activity relationship chiral intermediate procurement

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1217781-62-8), also referred to as (R)-1-Cbz-3-aminopiperidine hydrochloride, is an enantiomerically pure piperidine derivative bearing a benzyl carbamate (Cbz) protecting group at the N-1 position and a free primary amine at the C-3 position in the (R) configuration. This compound is a white to off-white crystalline solid with a molecular weight of 270.76 g/mol (hydrochloride salt) and a LogP of 1.43, indicating moderate lipophilicity.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75
CAS No. 1217781-62-8
Cat. No. B3032189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
CAS1217781-62-8
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1
InChIKeyODSBVOIXQVBLEU-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-aminopiperidine-1-carboxylate Hydrochloride CAS 1217781-62-8: Chiral Piperidine Intermediate Procurement Guide


(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1217781-62-8), also referred to as (R)-1-Cbz-3-aminopiperidine hydrochloride, is an enantiomerically pure piperidine derivative bearing a benzyl carbamate (Cbz) protecting group at the N-1 position and a free primary amine at the C-3 position in the (R) configuration . This compound is a white to off-white crystalline solid with a molecular weight of 270.76 g/mol (hydrochloride salt) and a LogP of 1.43, indicating moderate lipophilicity . It serves as a critical chiral building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors—including alogliptin, linagliptin, and trelagliptin—where the (R) absolute configuration at the 3-position of the piperidine ring is essential for target binding and pharmacological activity [1].

Why Substituting (R)-Benzyl 3-aminopiperidine-1-carboxylate Hydrochloride with Rac- or (S)-Enantiomer or Boc-Analogue Fails in Drug Intermediate Synthesis


Generic substitution of this compound with its (S)-enantiomer, racemic mixture, or N-Boc-protected analogue introduces irreversible liabilities in downstream applications. The (R) configuration at the piperidine 3-position is a stereochemical determinant for DPP-IV inhibitor binding: the (S)-enantiomer yields inactive or weakly active diastereomeric products because the 3-amino group spatial orientation cannot productively engage the enzyme active site [1]. Replacing the Cbz group with a Boc group eliminates the orthogonal deprotection advantage—Cbz is cleaved by catalytic hydrogenolysis (10% Pd/C, H₂) while Boc requires acidic conditions (TFA or HCl/dioxane), meaning that when both protecting groups are needed for sequential unmasking, Cbz and Boc operate on entirely different mechanistic logics and cannot be substituted for one another without redesigning the entire synthetic route . The racemic free base (CAS 711002-74-3) not only introduces a 50% enantiomeric impurity but also differs in physical form: the hydrochloride salt (this compound) is a crystalline solid enabling automated weighing and formulation, whereas the racemic free base is typically an oil or low-melting solid with handling challenges .

Quantitative Differentiation Evidence: (R)-Benzyl 3-aminopiperidine-1-carboxylate Hydrochloride Compared to Closest Analogs


Enantiomeric Configuration (R) vs. (S): Absolute Requirement for DPP-IV Inhibitor Bioactivity

The (R)-3-aminopiperidine scaffold is an essential chiral building block for the synthesis of clinically marketed DPP-IV inhibitors. (R)-3-aminopiperidine ((R)-APD) has been explicitly reported as the key intermediate for alogliptin, trelagliptin, and linagliptin synthesis [1]. In contrast, (S)-3-aminopiperidine dihydrochloride (CAS 334618-07-4) does not yield active DPP-IV inhibitors because the (S) configuration at the 3-C position of the piperidine ring places the amino group in an incompatible spatial orientation that cannot form the critical hydrogen-bond network within the DPP-IV active site . This constitutes a binary selectivity filter: procurement of the (S)-enantiomer or racemic mixture directly precludes successful synthesis of these therapeutically important agents.

DPP-IV inhibitor synthesis stereochemistry-activity relationship chiral intermediate procurement

Hydrochloride Salt vs. Free Base: Crystallinity, Handling, and Formulation-Ready Physical Form

This compound (CAS 1217781-62-8) is supplied as the hydrochloride salt, with a molecular weight of 270.76 g/mol . The corresponding free base (R)-1-Cbz-3-aminopiperidine (CAS 1044560-96-4) has a molecular weight of 234.29 g/mol, reflecting a 36.47 g/mol (HCl) mass difference . The hydrochloride salt is a crystalline solid at ambient temperature (white to off-white solid) , enabling accurate weighing on automated powder-dispensing systems and straightforward formulation into stock solutions. In contrast, the free base is typically a low-melting solid or viscous oil at room temperature, posing difficulties in precise weighing, automated handling, and long-term storage stability . LogP of the hydrochloride salt is 1.43 , indicating that at physiological pH ranges the compound will exhibit pH-dependent solubility and partitioning behavior distinct from the more lipophilic free base.

salt form selection solid-state chemistry laboratory handling and automation

Cbz Protecting Group vs. Boc: Orthogonal Deprotection Enables Sequential Piperidine-N and C-3-Amine Unmasking

The Cbz (benzyloxycarbonyl) group on the piperidine N-1 of this compound is cleaved quantitatively by catalytic hydrogenolysis (H₂, 10% Pd/C, atmospheric pressure, room temperature) without affecting acid-labile groups in the molecule . The Boc (tert-butoxycarbonyl) analogue—(R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1152113-32-0)—requires acidic deprotection (TFA/CH₂Cl₂ or 4M HCl/dioxane) for removal . These two protecting groups operate on orthogonal deprotection mechanisms: Cbz = reductive (hydrogenolysis); Boc = acidic. When a synthetic route requires sequential deprotection of the piperidine N and a separate amine elsewhere in the molecule, this compound with Cbz at N-1 and a free amine at C-3 can be directly elaborated without protecting group manipulation at C-3, whereas the Boc analogue would require installation of an additional orthogonal protecting group at C-3 before N-1 deprotection can occur . Commercial purity specifications: this compound is available at NLT 98% (Synblock) or 97% (Fluorochem), while the corresponding Boc-(R)-analogue is typically offered at 97% .

orthogonal protecting group strategy solid-phase peptide synthesis multi-step organic synthesis

Purity Specifications: HPLC-Assayed Purity vs. Racemic and (S)-Enantiomer Alternatives

Vendor purity specifications for this compound range from NLT 98% (Synblock) to 97% (Fluorochem, Leyan, Chembase) by HPLC analysis . The (S)-enantiomer hydrochloride (CAS 876378-16-4) is commercially available at 98% minimum purity by HPLC with a moisture content specification of ≤0.5% max from Capotchem, providing a direct purity benchmark [1]. The racemic benzyl 3-aminopiperidine-1-carboxylate free base (CAS 711002-74-3) achieves ≥99% HPLC purity (ChemImpex), which is higher than the single-enantiomer product but includes no chiral purity guarantee—meaning a 99% chemically pure racemate is, from a stereochemical standpoint, 50% contaminated with the wrong enantiomer . For procurement decisions, the effective enantiopure content of this compound at 98% purity and >98% ee is >96% desired enantiomer; the racemate at 99% purity yields at most 49.5% desired enantiomer.

chemical purity specification quality control vendor selection criteria

Predicted Physicochemical Properties: Boiling Point, Density, and LogP as Procurement Quality Indicators

The (R)-1-Cbz-3-aminopiperidine free base (CAS 1044560-96-4) has predicted boiling point of 367.2±42.0 °C at 760 mmHg, vapor pressure of 0.0±0.8 mmHg at 25 °C, density of 1.2±0.1 g/cm³, and enthalpy of vaporization of 61.4±3.0 kJ/mol (ACD/Labs predicted data) . The hydrochloride salt (this compound, CAS 1217781-62-8) has an explicitly calculated LogP of 1.43 and LogD (pH 5.5) of -1.55, LogD (pH 7.4) of -0.55 [1]. These LogD values indicate that the hydrochloride salt becomes progressively more ionized and water-soluble at lower pH, enabling predictable solution-phase behavior during aqueous work-up and purification. For comparison, the (S)-enantiomer free base (CAS 876461-55-1) shares the same predicted boiling point and density values (367.2±42.0 °C, 1.151±0.06 g/cm³), confirming that enantiomers are physicochemically identical in achiral environments . The key procurement-relevant distinction is that the hydrochloride salt (target) has defined LogD values enabling rational solvent system design, whereas the free base requires empirical determination for each solvent system.

physicochemical characterization stability prediction storage condition specification

Optimal Procurement and Application Scenarios for (R)-Benzyl 3-aminopiperidine-1-carboxylate Hydrochloride


Synthesis of DPP-IV Inhibitors (Alogliptin, Linagliptin, Trelagliptin) Requiring (R)-Configured 3-Aminopiperidine Core

This compound is the direct Cbz-protected precursor to (R)-3-aminopiperidine, the essential chiral building block for three FDA-approved DPP-IV inhibitors: alogliptin, linagliptin, and trelagliptin [1]. In these synthetic routes, the Cbz group is removed by catalytic hydrogenolysis to expose the piperidine N-1 for subsequent alkylation or acylation, while the free C-3 amine is elaborated into the pharmacophoric substituent. Procurement of this compound, rather than the (S)-enantiomer or racemate, ensures that downstream stereochemical integrity is maintained, avoiding the need for chiral resolution at later stages where yields and enantiomeric excess penalties accumulate. The hydrochloride salt form further simplifies initial reaction setup by providing a free-flowing, easily weighed crystalline powder with defined LogD properties that enable predictable extraction and chromatography behavior .

Orthogonal Protection Strategies in Multi-Step Alkaloid or Peptidomimetic Total Synthesis

When constructing complex molecules requiring sequential unmasking of two or more amine functionalities, the Cbz group at N-1 and free amine at C-3 of this compound provide built-in orthogonality [1]. The Cbz group is stable to the acidic conditions (e.g., Boc deprotection, ester hydrolysis) and nucleophilic/basic conditions (e.g., amide coupling, reductive amination) that are commonly employed at the C-3 amine. This allows chemists to derivatize the C-3 position while preserving the N-1 Cbz group, then unmask N-1 via hydrogenolysis in a final step without affecting acid-sensitive or reduction-sensitive groups installed at C-3 . This orthogonal logic eliminates two protecting group manipulation steps compared to using a Boc-protected analogue, directly reducing synthesis time and improving overall yield.

Chiral Building Block Procurement for Asymmetric Catalysis and Chiral Ligand Synthesis

The (R)-3-aminopiperidine scaffold is a versatile precursor for chiral ligands used in asymmetric catalysis. This compound, with the Cbz group on N-1 and free amine at C-3, can be selectively functionalized at either nitrogen to generate N,N'-unsymmetrical chiral diamines, which serve as ligands for transition-metal-catalyzed asymmetric transformations [1]. The crystalline hydrochloride salt form (as opposed to the free base oil) enables precise stoichiometric control during ligand synthesis, critical for maintaining the exact metal-to-ligand ratio required in catalyst preparation. The predicted density (1.2±0.1 g/cm³) and boiling point (367.2±42.0 °C) of the parent free base provide safety-relevant data for large-scale reaction planning and distillation operations.

Analytical Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Determination

The availability of this compound at NLT 98% purity with defined (R)-configuration [1] makes it suitable as a reference standard for developing chiral HPLC methods to determine the enantiomeric purity of 3-aminopiperidine-containing intermediates and APIs. The (S)-enantiomer hydrochloride (CAS 876378-16-4) is commercially available at 98% min HPLC purity , allowing preparation of enantiomerically enriched calibration standards for method validation. The distinct InChI Key (ODSBVOIXQVBLEU-UTONKHPSSA-N) [1] provides a unique digital fingerprint for unambiguous compound identification in electronic laboratory notebooks and regulatory submissions, reducing the risk of isomer misassignment in analytical documentation.

Quote Request

Request a Quote for (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.